6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil using thionyl chloride. This reaction is carried out under controlled conditions to achieve high yield and purity. The process is advantageous as it avoids the use of carcinogenic solvents like 1,2-dichloroethane, making it more environmentally friendly and suitable for industrial production .
Chemical Reactions Analysis
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding uracil derivative
Scientific Research Applications
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of antihypertensive drugs like urapidil.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropropylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as an inhibitor or modulator of certain biological processes .
Comparison with Similar Compounds
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
6-(3-Hydroxypropylamino)-1,3-dimethyluracil: This compound is a precursor in the synthesis of 6-(3-Chloropropylamino)-1,3-dimethyluracil and lacks the chloropropyl group.
6-Chloro-1,3-dimethyluracil: This compound has a similar uracil core but differs in the substituents attached to the ring.
Urapidil: An antihypertensive drug that shares structural similarities with 6-(3-Chloropropylamino)-1,3-dimethyluracil, highlighting its potential therapeutic applications
Properties
Molecular Formula |
C9H16ClN3O2 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
6-(3-chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h7,11H,3-6H2,1-2H3 |
InChI Key |
KVGNXCHZAKYWNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N(C1=O)C)NCCCCl |
Origin of Product |
United States |
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